(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
is an organic compound with a specific chemical structure . It is a white to light yellow solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A multi-step synthetic approach is typically used, involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The compound is a white to light yellow solid . It has a predicted density of 1.345±0.06 g/cm3 and a predicted boiling point of 560.0±50.0 °C .Scientific Research Applications
- Inflammation is a protective response to infectious agents. Researchers have explored the pharmacologically important thiazole scaffold, leading to the synthesis of several new thiazole derivatives, including this compound .
- Notably, compounds 5b, 5d, and 5e showed selective COX-2 inhibition with low IC50 values and high selectivity indices (SI) .
- Compound 5d and 5e were particularly effective, demonstrating potent COX-2 inhibition and low IC50 values .
- Lipoxygenases play a role in inflammation. Compounds 5d and 5e exhibited significant inhibition of 5-LOX (lipoxygenase) with IC50 values of 23.08 and 38.46 μM, respectively .
Anti-Inflammatory Activity
Analgesic Properties
Anti-Inflammatory Potential
LOX (Lipoxygenase) Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, potentially influencing multiple biological pathways .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The compound’s drug-like properties suggest that it may have favorable pharmacokinetic characteristics .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Future Directions
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c17-14-4-3-12(23-14)15(22)20-5-7-21(8-6-20)16-19-11-2-1-10(18)9-13(11)24-16/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGWKHBOVDDAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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